Ethyl 2-chloro-5-iodothiazole-4-carboxylate
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Overview
Description
Ethyl 2-chloro-5-iodothiazole-4-carboxylate is a heterocyclic compound with the molecular formula C6H5ClINO2S and a molecular weight of 317.53 g/mol . This compound is characterized by the presence of a thiazole ring substituted with chlorine and iodine atoms, as well as an ethyl ester group at the carboxylate position. It is primarily used in research and development settings, particularly in the synthesis of more complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-5-iodothiazole-4-carboxylate typically involves the reaction of 2-chlorothiazole with iodine and ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-5-iodothiazole-4-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms on the thiazole ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Major Products Formed
Scientific Research Applications
Ethyl 2-chloro-5-iodothiazole-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-5-iodothiazole-4-carboxylate is primarily based on its ability to interact with biological targets through its functional groups. The chlorine and iodine atoms can form halogen bonds with proteins and enzymes, potentially inhibiting their activity . The thiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Ethyl 2-chloro-5-iodothiazole-4-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 2-chlorothiazole-4-carboxylate: Lacks the iodine atom, making it less reactive in certain coupling reactions.
Ethyl 2,5-dichlorothiazole-4-carboxylate: Contains an additional chlorine atom, which can alter its reactivity and biological activity.
Methyl 2-chlorothiazole-5-carboxylate: Has a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of chlorine and iodine substituents, which provide distinct reactivity patterns and potential biological activities .
Properties
IUPAC Name |
ethyl 2-chloro-5-iodo-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClINO2S/c1-2-11-5(10)3-4(8)12-6(7)9-3/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLGMVXVIHRJBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClINO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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